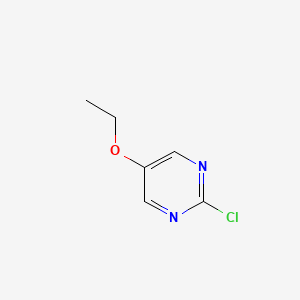
2-Methyl-6-trifluoromethyl-4-quinolinol
Vue d'ensemble
Description
2-Methyl-6-trifluoromethyl-4-quinolinol is a synthetic organic compound that belongs to the class of quinoline derivatives. It has a molecular formula of C11H8F3NO and a molecular weight of 227.18 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-trifluoromethyl-4-quinolinol consists of 11 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, and 1 nitrogen and oxygen atom each .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-6-trifluoromethyl-4-quinolinol are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Synthesis and Spectroscopic Investigations
Pourmousavi et al. (2016) conducted a study focusing on the synthesis of 2-methyl-4-quinolinol (2MQ) using a solvent-free method. The research involved comprehensive spectroscopic investigations and computational studies, revealing that 2MQ has potential for nonlinear optical applications due to its electronic properties. The molecular geometry and vibrational wavenumbers of 2MQ were investigated using density functional theory (DFT), and the UV–visible spectrum of the compound was recorded to study its electronic properties, such as HOMO and LUMO energies. This study indicates the potential use of 2MQ in materials science, particularly in the development of new optical materials (Pourmousavi et al., 2016)
Electroluminescence and Photoluminescence
Sapochak et al. (2001) explored the effects of methyl substitution on metal (III) tris(8-quinolinolato) chelates, which included derivatives of 2-methyl-6-trifluoromethyl-4-quinolinol. Their study linked the chemical structure of these chelates to their photoluminescence (PL), electroluminescence, and thermal properties. The research demonstrated that methylation at specific positions of the 8-quinolinol ligand significantly enhances the PL quantum efficiency, which is crucial for improving the performance of organic light-emitting devices. This study suggests that derivatives of 2-methyl-6-trifluoromethyl-4-quinolinol could be valuable in the development of more efficient electroluminescent materials (Sapochak et al., 2001).
Therapeutic Potential in Cancer Treatment
Lu et al. (2006) discovered that a derivative of 2-methyl-8-quinolinol acts as a novel inhibitor of the murine double minute 2 (MDM2)-p53 interaction, an important target in cancer therapy. This compound, identified through virtual database screening, binds to MDM2 with high affinity and activates p53 in cancer cells. The mechanism of action is consistent with targeting the MDM2-p53 interaction, indicating the potential therapeutic value of 2-methyl-8-quinolinol derivatives in the treatment of cancers where the p53 pathway is disrupted (Lu et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-6-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-4-10(16)8-5-7(11(12,13)14)2-3-9(8)15-6/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIFTTKKMVJRLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949507-76-0 | |
| Record name | 949507-76-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dibenzo[de,qr]naphthacene-9,14-dione](/img/structure/B1368950.png)



![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)





